(9H-Fluoren-9-ylidene)amino 4-(decyloxy)benzoate
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Overview
Description
(9H-Fluoren-9-ylidene)amino 4-(decyloxy)benzoate is an organic compound that features a fluorenylidene group attached to an amino benzoate moiety with a decyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-ylidene)amino 4-(decyloxy)benzoate typically involves the reaction of 9H-fluoren-9-ylideneamine with 4-(decyloxy)benzoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the ester bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-ylidene)amino 4-(decyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The fluorenylidene group can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The decyloxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as alkoxides or halides under basic conditions.
Major Products
The major products formed from these reactions include fluorenone derivatives, substituted amines, and various substituted benzoates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(9H-Fluoren-9-ylidene)amino 4-(decyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-ylidene)amino 4-(decyloxy)benzoate involves its interaction with specific molecular targets. The fluorenylidene group can engage in π-π stacking interactions, while the amino benzoate moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methoxycarbonylamino 4-(decyloxy)benzoate
- Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives
- Pyrrolopyrazine derivatives
Uniqueness
(9H-Fluoren-9-ylidene)amino 4-(decyloxy)benzoate is unique due to its combination of a fluorenylidene group with an amino benzoate moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C30H33NO3 |
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Molecular Weight |
455.6 g/mol |
IUPAC Name |
(fluoren-9-ylideneamino) 4-decoxybenzoate |
InChI |
InChI=1S/C30H33NO3/c1-2-3-4-5-6-7-8-13-22-33-24-20-18-23(19-21-24)30(32)34-31-29-27-16-11-9-14-25(27)26-15-10-12-17-28(26)29/h9-12,14-21H,2-8,13,22H2,1H3 |
InChI Key |
QWNSLRPMHOSQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)ON=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
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